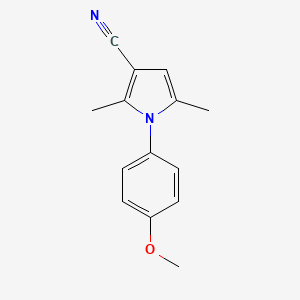

1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile

Description

1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile is a substituted pyrrole derivative characterized by a 4-methoxyphenyl group at position 1, methyl groups at positions 2 and 5, and a carbonitrile moiety at position 2. Its synthesis typically involves multicomponent reactions, as seen in related pyrrole-3-carbonitrile compounds . Structural characterization via IR spectroscopy reveals a nitrile (C≡N) stretching frequency near 2217–2221 cm⁻¹, consistent with analogs in the pyrrole-3-carbonitrile family .

Properties

IUPAC Name |

1-(4-methoxyphenyl)-2,5-dimethylpyrrole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-8-12(9-15)11(2)16(10)13-4-6-14(17-3)7-5-13/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQOVCBVJHJOGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves the reaction of 4-methoxybenzaldehyde with 2,5-dimethylpyrrole in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Position 5

The target compound features a methyl group at position 5, while analogs such as 1j and 1k () possess hydroxyalkyl substituents (e.g., 1,2,3,4-tetrahydroxybutyl). However, bulky substituents may sterically hinder interactions in biological systems.

Table 1: Substituent Comparison at Position 5

| Compound | Position 5 Substituent | Key Properties |

|---|---|---|

| Target compound | Methyl | Hydrophobic, compact |

| 1j () | 1,2,3,4-Tetrahydroxybutyl | Hydrophilic, polar |

| 1k () | 1,2,3,4-Tetrahydroxybutyl | Hydrophilic, polar |

Role of the Carbonitrile Group (Position 3)

The carbonitrile group at position 3 is a critical feature shared with β-carboline derivatives (). In β-carbolines, replacing the oxadiazole or triazole group with carbonitrile enhances cytotoxicity. For example, 1-(4-methoxyphenyl)-3-(2-methylthio-1,3,4-oxadiazol-5-yl) β-carboline exhibits an IC₅₀ of 2.13 µM against ovarian cancer cells, while oxazole derivatives (e.g., compounds 10 and 11 ) show even greater activity . This suggests that the carbonitrile group in the target pyrrole may similarly optimize electron distribution for binding to cellular targets.

Comparison with Non-Pyrrole Carbonitrile-Containing Compounds

Chromene-Carbonitrile Derivatives

Chromene-carbonitriles like Compound 1E () share the carbonitrile moiety but differ in core structure. Their IR spectra also show nitrile peaks (~2204 cm⁻¹), confirming functional group consistency. However, chromenes exhibit distinct bioactivities (e.g., antioxidant and anti-inflammatory effects) due to their fused benzene-pyran system, which enables π-π stacking interactions absent in pyrroles .

Chalcone Derivatives

Chalcones such as (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one () feature a 4-methoxyphenyl group but lack the pyrrole ring. Their α,β-unsaturated ketone system confers potent anti-inflammatory and antioxidant activities, mediated by radical scavenging. The target compound’s pyrrole core may limit such reactivity but could improve metabolic stability .

Cytotoxicity in Cancer Models

The carbonitrile group’s electron-withdrawing nature enhances cytotoxicity in both pyrroles and β-carbolines. For instance:

- 1-(4-Methoxyphenyl)-3-substituted-β-carboline : IC₅₀ = 2.13 µM (ovarian cancer) .

- Oxazole derivatives (10, 11) : Higher activity than most β-carbolines, emphasizing the role of heterocyclic ring electronics .

While direct data on the target compound’s cytotoxicity is absent, SAR trends suggest that its pyrrole ring and substituents could modulate interactions with kinase or protease targets.

Antioxidant Potential

Chalcone derivatives with 4-methoxyphenyl groups () protect PC12 cells from H₂O₂-induced damage via Nrf2 pathway activation. The target compound’s pyrrole structure may lack analogous antioxidant mechanisms but could exhibit unique redox properties due to conjugation effects.

Structural and Crystallographic Insights

Crystallographic studies on related compounds (e.g., Methyl 3-(4-methoxyphenyl)-1-methyl-..., ) reveal that substituents influence molecular conformation. The target compound’s methyl groups likely enforce a planar pyrrole ring, while bulkier substituents (e.g., chromeno-pyrrole in ) adopt envelope or half-chair conformations. Such differences impact crystal packing and solubility .

Biological Activity

1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile, known by its CAS number 931734-08-6, is a synthetic organic compound belonging to the pyrrole class. Pyrroles are characterized by their five-membered ring structure containing nitrogen, which contributes to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and underlying mechanisms of action.

- Molecular Formula : C14H14N2O

- Molar Mass : 226.27 g/mol

- Structure : The compound features a methoxy group and a cyano group, which are critical for its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Its derivatives have shown significant activity against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis (M. tuberculosis).

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | M. tuberculosis | < 1 µg/mL |

| Derivative 5n | M. tuberculosis | < 1 µg/mL |

| Derivative 5q | M. tuberculosis | < 1 µg/mL |

| Derivative 5r | M. tuberculosis | High Selectivity Index (SI) ~145 |

The studies indicated that certain derivatives of this compound exhibited bactericidal effects comparable to existing antibiotics and had low cytotoxicity against human pulmonary fibroblasts and murine macrophages .

The mechanism by which this compound exerts its antimicrobial effects involves interaction with specific molecular targets within bacterial cells. Computational docking studies suggest that these compounds bind to MmpL3, a crucial protein in the cell wall synthesis of mycobacteria, thus inhibiting their growth . The presence of the methoxy group enhances lipophilicity and facilitates membrane penetration.

Study on Antitubercular Activity

A comprehensive structure-activity relationship (SAR) study conducted on various derivatives revealed that modifications at specific positions significantly influenced their antitubercular activity. For instance, the introduction of bulky groups at the C3 position was essential for enhancing potency against both wild-type and multidrug-resistant strains of M. tuberculosis .

Cytotoxicity Assessment

In vitro cytotoxicity tests demonstrated that while some derivatives showed potent antibacterial activity, they also maintained a favorable safety profile with high selectivity indices against human cells. This balance is crucial for developing new therapeutic agents that minimize side effects while effectively targeting pathogens .

Q & A

Basic Research Questions

Q. What synthetic routes are reported for 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile, and how can reaction byproducts be minimized?

- Methodology : The compound is synthesized via cyclocondensation reactions. For example, fusion of 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile with excess 1,1-dimethoxy-N,N-dimethylmethanamine under reflux conditions can yield the target compound. However, side reactions may produce unexpected derivatives, such as dioxo-pyrrole analogs, due to over-alkylation or oxidation .

- Optimization : Reaction stoichiometry (e.g., limiting excess reagents) and temperature control (e.g., 80–100°C in ethanol) reduce byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How is the molecular structure of this compound confirmed experimentally?

- Techniques : Single-crystal X-ray diffraction (XRD) is the gold standard. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters a = 12.7408 Å, b = 7.8520 Å, c = 14.4194 Å, and β = 115.163° have been reported for related pyrrole-carbonitrile derivatives .

- Complementary Methods : NMR spectroscopy (¹H/¹³C) confirms substituent positions. For instance, methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons appear at δ 6.7–7.5 ppm .

Advanced Research Questions

Q. What computational approaches are used to analyze the electronic properties of this compound?

- DFT Studies : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Fukui indices to predict reactivity. For pyrrole-carbonitriles, electron-withdrawing groups (e.g., -CN) lower LUMO energies, enhancing electrophilic activity .

- Data Interpretation : HOMO localization on the methoxyphenyl ring suggests nucleophilic attack sites, while LUMO distribution on the pyrrole-carbonitrile core indicates electrophilic regions .

Q. How do structural modifications (e.g., substituent variation) influence biological activity?

- SAR Insights : Substituting the methoxy group with halogens (e.g., -Cl, -F) or alkyl chains alters bioactivity. For example, 1-(4-chlorophenyl) analogs show enhanced antimicrobial activity due to increased lipophilicity, while bulky substituents reduce membrane permeability .

- Experimental Design : Compare IC₅₀ values in enzyme inhibition assays (e.g., cytochrome P450) or antimicrobial susceptibility tests (MIC against S. aureus or E. coli). Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Crystallization Issues : Poor solubility in polar solvents and polymorphism complicate crystal growth. Slow evaporation from dichloromethane/hexane (1:3) at 4°C yields suitable single crystals .

- Hydrogen Bonding : Bifurcated N–H⋯O/N interactions stabilize the crystal lattice. For example, N–H distances of 2.8–3.0 Å and angles of 150–160° are critical for packing stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.